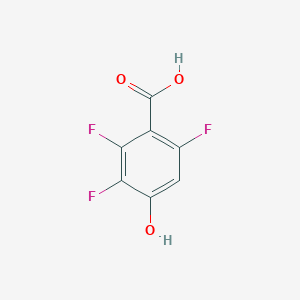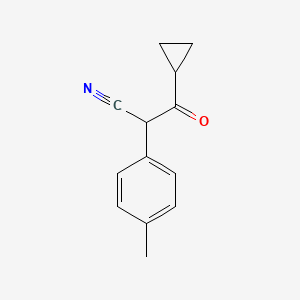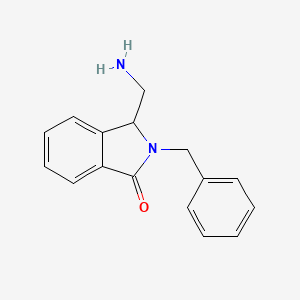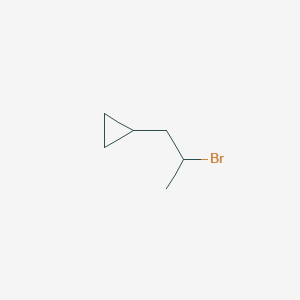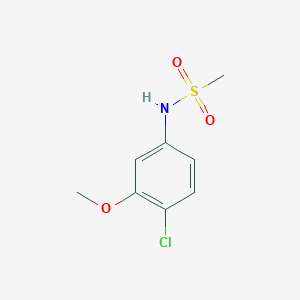![molecular formula C11H15NO2S B13154909 5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)
5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with a pyrrolidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields carboxylic acids, while reduction of the aldehyde group results in alcohols.
Wissenschaftliche Forschungsanwendungen
5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, thereby influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyrrolidine moiety but shares the thiophene ring structure.
Pyrrolidine derivatives: Compounds with similar pyrrolidine structures but different substituents.
Uniqueness
5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to its combined thiophene and pyrrolidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H15NO2S |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
5-[3-(hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-8-9(6-13)4-5-12(8)11-3-2-10(7-14)15-11/h2-3,7-9,13H,4-6H2,1H3 |
InChI-Schlüssel |
WSSQVVNYHAUPQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCN1C2=CC=C(S2)C=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


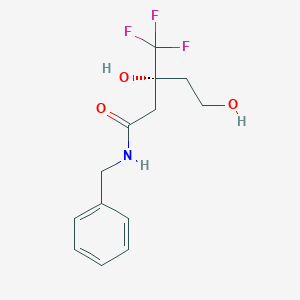
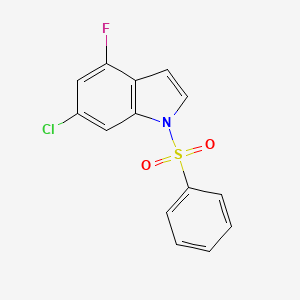
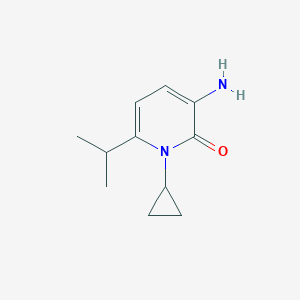
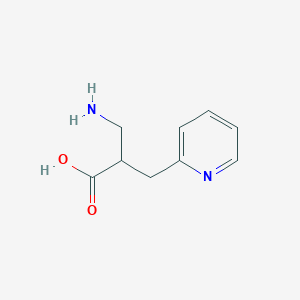
![2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)
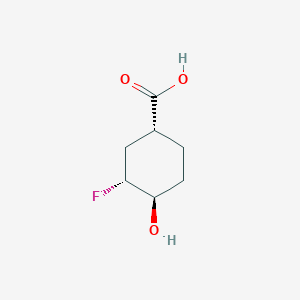

![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13154884.png)

